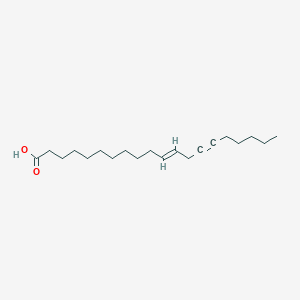![molecular formula C9H16N4 B136112 3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine CAS No. 148975-00-2](/img/structure/B136112.png)
3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine is a chemical compound with the molecular formula C9H16N4. It is a heterocyclic compound containing both nitrogen and hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine typically involves the reaction of cycloheptanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine or alcohol derivative .
Scientific Research Applications
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine
- 3-Hydrazino-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine
Uniqueness
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
148975-00-2 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine |
InChI |
InChI=1S/C9H16N4/c10-11-9-6-7-4-2-1-3-5-8(7)12-13-9/h6,9,11,13H,1-5,10H2 |
InChI Key |
RZZGGSCKACYXBQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC(NN=C2CC1)NN |
Canonical SMILES |
C1CCC2=CC(NN=C2CC1)NN |
Synonyms |
3-hydrazinocyclopheptyl(1,2-c)pyridazine HCHP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


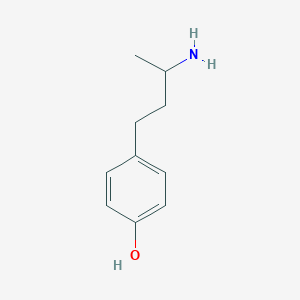
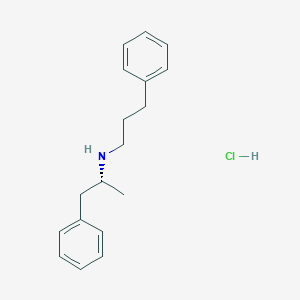
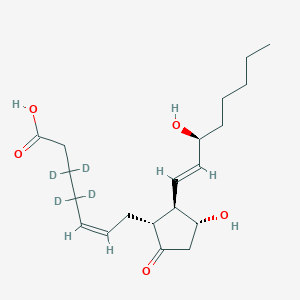
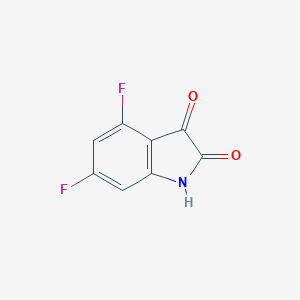
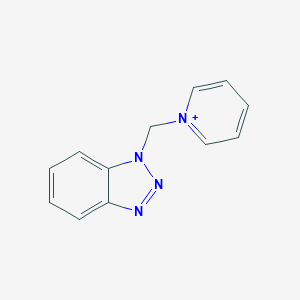

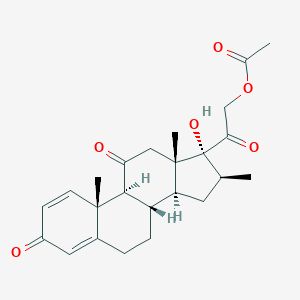
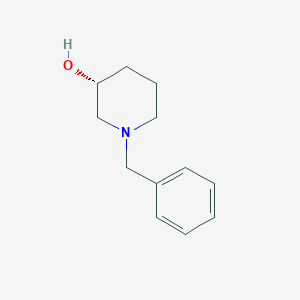
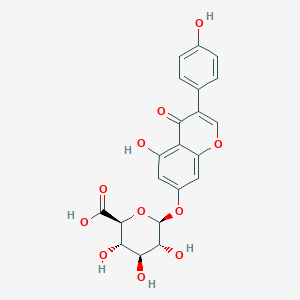
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
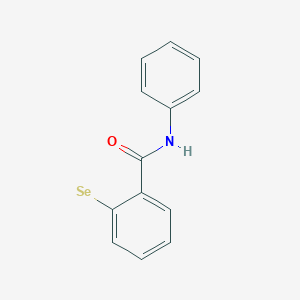
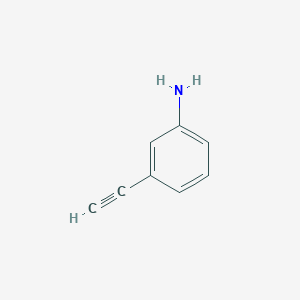
![2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID](/img/structure/B136082.png)
